Product packaging for 5H,6H,7H-pyrrolo[3,4-b]pyridin-2-amine(Cat. No.:CAS No. 1375302-66-1)

5H,6H,7H-pyrrolo[3,4-b]pyridin-2-amine

Cat. No.: B13032154
CAS No.: 1375302-66-1
M. Wt: 135.17 g/mol
InChI Key: XDCBZTDTVJFJCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5H,6H,7H-pyrrolo[3,4-b]pyridin-2-amine is a versatile bicyclic heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This amine-functionalized derivative serves as a key synthetic intermediate for developing novel therapeutic agents, particularly in neuroscience and oncology. The pyrrolo[3,4-b]pyridine core is a privileged structure in drug design, with closely related analogs identified as potent allosteric modulators of the M4 muscarinic acetylcholine receptor (M4 mAChR) . Such compounds are actively investigated for treating psychiatric and neurological diseases, including schizophrenia, cognitive disorders, and Alzheimer's disease . Furthermore, structurally similar pyrrolopyridine derivatives demonstrate potent activity as Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors , functioning as necroptosis blockers with potential applications in treating inflammatory, neurodegenerative, and autoimmune diseases . The scaffold's utility also extends to antiviral research, with recent studies exploring fluorinated pyrrolo[3,4-b]pyridin-5-ones for anti-SARS-CoV-2 activity . Researchers can leverage this high-purity building block to explore these mechanisms and develop new chemical probes or therapeutic candidates. The compound is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9N3 B13032154 5H,6H,7H-pyrrolo[3,4-b]pyridin-2-amine CAS No. 1375302-66-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1375302-66-1

Molecular Formula

C7H9N3

Molecular Weight

135.17 g/mol

IUPAC Name

6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-2-amine

InChI

InChI=1S/C7H9N3/c8-7-2-1-5-3-9-4-6(5)10-7/h1-2,9H,3-4H2,(H2,8,10)

InChI Key

XDCBZTDTVJFJCU-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1)N=C(C=C2)N

Origin of Product

United States

Advanced Synthetic Methodologies for 5h,6h,7h Pyrrolo 3,4 B Pyridin 2 Amine and Its Analogs

Classical and Contemporary Approaches to Pyrrolo[3,4-b]pyridine Synthesis

The synthesis of the pyrrolo[3,4-b]pyridine core is a focal point of heterocyclic chemistry, with a variety of methods developed for its construction. These approaches can be broadly categorized into the formation of the fused ring system through cyclization reactions and the chemical transformation of pre-existing heterocyclic structures.

Cyclization Strategies for Constructing the Fused Ring System

The creation of the bicyclic pyrrolo[3,4-b]pyridine structure is often achieved through cyclization reactions that form either the pyrrole (B145914) or the pyridine (B92270) ring onto a pre-existing complementary ring. A notable strategy involves the condensation of a 5-aminopyrazole with an unsaturated ketone in the presence of a Lewis acid catalyst like zirconium tetrachloride (ZrCl₄). This method has been successfully employed in the synthesis of pyrazolo[3,4-b]pyridines, which are structurally related to the target compound. mdpi.com The choice of a green catalyst such as ZrCl₄ is advantageous due to its low toxicity, high availability, and stability. mdpi.com

Another versatile approach is the cascade reaction of enamino imides, aromatic aldehydes, and malononitrile (B47326) or its derivatives. researchgate.net This method, often facilitated by a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in ethanol, allows for the efficient, metal-free construction of polysubstituted pyrrolo[3,4-b]pyridine derivatives in good yields. researchgate.net The reaction proceeds through a Michael addition followed by intramolecular cyclization and elimination, creating both a C-N and a C-C bond in a single synthetic operation. researchgate.net

Peptide macrocyclization techniques also offer insights into forming cyclic structures. While typically applied to larger molecules, the principles of head-to-tail or side-chain cyclizations can be adapted for the synthesis of smaller heterocyclic systems. nih.govnih.gov These reactions often involve the formation of an amide bond to close the ring, a fundamental transformation in organic synthesis. nih.gov

Modification of Pre-existing Heterocycles for Pyrrolo[3,4-b]pyridin-2-amine Scaffolds

The synthesis of the target compound can also be envisioned through the modification of an existing heterocyclic core. For instance, a common strategy in pyridine chemistry is the functionalization of a pre-existing pyridine ring. A patent describes the synthesis of 2-amino-5-hydroxypyridine (B112774) from 2-amino-5-bromopyridine, which involves protection of the amino group, a substitution reaction to introduce the hydroxyl group (via a benzyloxy intermediate), and subsequent deprotection. google.com A similar strategy could be conceptualized for the introduction of a pyrrole ring onto a functionalized 2-aminopyridine (B139424) precursor.

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds and has been used in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. nih.gov In a reported synthesis, a chemoselective Suzuki-Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine was followed by a Buchwald-Hartwig amination at the C-4 position. nih.gov This highlights the potential of palladium-catalyzed cross-coupling reactions to introduce the desired amino group at the 2-position of a pre-functionalized pyrrolo[3,4-b]pyridine core. However, the success of such reactions can be highly dependent on the specific isomer and the presence of protecting groups. nih.gov

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. nih.govnih.gov These reactions are characterized by high atom economy and are well-suited for creating libraries of structurally diverse compounds. nih.gov

Ugi-Zhu and Related Cascade Processes for Pyrrolo[3,4-b]pyridin-5-one Formation

A prominent MCR for the synthesis of the pyrrolo[3,4-b]pyridin-5-one core is the Ugi-Zhu three-component reaction (UZ-3CR). nih.govmdpi.com This reaction typically involves an aldehyde, an amine, and an α-isocyanoacetamide, which react to form a 5-aminooxazole intermediate. nih.govmdpi.com This intermediate can then undergo a cascade process, often involving an aza-Diels-Alder cycloaddition with a dienophile like maleic anhydride, followed by N-acylation, decarboxylation, and dehydration to yield the final pyrrolo[3,4-b]pyridin-5-one scaffold. nih.govmdpi.com

The efficiency of the Ugi-Zhu reaction can be influenced by the choice of catalyst and solvent. Studies have shown that ytterbium triflate (Yb(OTf)₃) in toluene (B28343) is an effective combination, often enhanced by microwave irradiation. nih.govmdpi.com This approach has been used to synthesize a wide array of polysubstituted pyrrolo[3,4-b]pyridin-5-ones with yields ranging from moderate to excellent. nih.govmdpi.com

EntryAldehydeAmineIsocyanideCatalystSolventYield (%)Reference
1BenzaldehydeBenzylamineN-(2-isocyanoacetyl)morpholineYb(OTf)₃Toluene92 nih.gov, mdpi.com
24-ChlorobenzaldehydeBenzylamineN-(2-isocyanoacetyl)morpholineYb(OTf)₃Toluene85 nih.gov, mdpi.com
3FurfuralBenzylamineN-(2-isocyanoacetyl)morpholineYb(OTf)₃Toluene82 nih.gov
44-FormylbenzonitrileMorpholineN-benzyl-2-isocyanoacetamideSc(OTf)₃Toluene96 mdpi.com

This table presents a selection of reported yields for the synthesis of various pyrrolo[3,4-b]pyridin-5-one derivatives via the Ugi-Zhu reaction and subsequent cascade processes.

Adaptations for 2-Amino Substitution within the Pyrrolo[3,4-b]pyridine Core

While the Ugi-Zhu reaction is well-established for the synthesis of pyrrolo[3,4-b]pyridin-5-ones, the introduction of a 2-amino group onto the fully saturated and fused pyrrolidine (B122466) ring of 5H,6H,7H-pyrrolo[3,4-b]pyridin-2-amine presents a different synthetic challenge. There are no direct reports of a Ugi-Zhu reaction yielding this specific substitution pattern.

However, strategies for synthesizing related 2-amino-tetrahydropyridine and 2-aminopyrido[4,3-d]pyrimidine structures can provide valuable insights. For example, 2-amino-5,6,7,8-tetrahydro-5,7-diarylpyrido[4,3-d]pyrimidin-4-ols have been synthesized from ethyl 2,6-diaryl-4-oxopiperidin-3-carboxylates and guanidine (B92328) hydrochloride. researchgate.net This suggests that a pre-formed piperidine (B6355638) ring with appropriate functional groups can be a key intermediate for constructing the desired fused system with a 2-amino substituent.

Furthermore, the synthesis of 2-amino-3-(3,4,5-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridines, which are isosteres of the target compound, demonstrates a viable route. nih.gov This suggests that a similar approach, starting with a suitable thiophene (B33073) or pyrrole precursor, could potentially be adapted for the synthesis of this compound.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly influencing the design of synthetic routes for heterocyclic compounds. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govnih.gov

In the context of pyrrolo[3,4-b]pyridine synthesis, several green approaches have been reported. The use of multicomponent reactions, such as the Ugi-Zhu reaction, is inherently green due to its high atom economy and reduction in the number of synthetic steps and purification procedures. nih.gov The use of environmentally benign catalysts, such as ZrCl₄, and solvents is another key aspect of green chemistry. mdpi.com

Mechanochemical methods, which involve reactions conducted in the solid state with minimal or no solvent, represent a significant advancement in green synthesis. acs.org These methods can lead to shorter reaction times, higher yields, and reduced environmental impact. For instance, the mechanochemical nickel-catalyzed deuteration of heteroaryl chlorides, including a 1H-pyrrolo[2,3-b]pyridine derivative, has been demonstrated, showcasing the potential of this technology for modifying heterocyclic cores. acs.org The use of piezoelectric materials like barium titanate (BaTiO₃) can promote electron transfer and facilitate reactions that are challenging in solution. acs.org

The development of synthetic routes that utilize renewable starting materials and minimize the generation of toxic byproducts remains a key goal in the green synthesis of complex molecules like this compound.

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis (MAOS) has become a powerful tool in medicinal chemistry for the efficient production of nitrogen-containing heterocycles. rsc.orgnih.gov This technique utilizes microwave irradiation to heat reactions, which often results in uniform and rapid temperature increases throughout the sample. rsc.orgresearchgate.net The primary advantages of this method over conventional heating include dramatic reductions in reaction times (from hours or days to minutes), increased product yields, and often higher product purity with fewer by-products. nih.govresearchgate.netrsc.orgsphinxsai.compensoft.net These enhancements are attributed to the efficient and direct transfer of energy to polar molecules, a mechanism known as dielectric heating. rsc.org

The synthesis of the pyrrolo[3,4-b]pyridine core and its analogs has been significantly optimized using microwave technology. mdpi.comrsc.org Researchers have successfully employed microwave-assisted, one-pot multicomponent strategies to build complex polyheterocyclic structures. For instance, the synthesis of various pyrrolo[3,4-b]pyridin-5-ones, which are analogs of this compound, has been achieved through a sequence involving an Ugi-Zhu three-component reaction (UZ-3CR) followed by a cascade process. mdpi.commdpi.com

In these syntheses, optimization studies have identified the most effective catalysts, solvents, and reaction conditions. Lewis acids such as Ytterbium(III) triflate (Yb(OTf)₃) and Scandium(III) triflate (Sc(OTf)₃) have proven to be effective catalysts. mdpi.comnih.govnih.gov Solvents like toluene, chlorobenzene, and dichloromethane (B109758) have been successfully used, with the choice often depending on the specific solubility of the reagents. mdpi.commdpi.comnih.gov Microwave irradiation provides the necessary energy to drive these complex transformations efficiently, often at temperatures between 60°C and 150°C, for short durations. rsc.orgmdpi.comnih.gov

Detailed research findings for the synthesis of various pyrrolo[3,4-b]pyridin-5-one analogs are presented below, showcasing the optimized conditions under microwave irradiation.

Product TypeKey ReagentsCatalystSolventMW ConditionsYieldReference
BODIPY-pyrrolo[3,4-b]pyridin-5-onesBODIPY-aldehyde, Alkyl amines, α-isocyanoacetamide, Maleic anhydrideSc(OTf)₃ (10 mol%)Toluene60 °C20-46% nih.gov
bis-Furyl-pyrrolo[3,4-b]pyridin-5-onesFuryl-aldehyde, Furyl-amines, α-isocyanoacetamide, Maleic anhydrideYb(OTf)₃TolueneNot specified45-82% rsc.orgnih.gov
Fluorinated-pyrrolo[3,4-b]pyridin-5-onesFluorinated aromatic aldehydes, Aminoquinolines, α-isocyanoacetamides, Maleic anhydrideYb(OTf)₃Chlorobenzene80 °C, 95 min50-77% mdpi.com
General Pyrrolo[3,4-b]pyridin-5-onesAldehydes, Amines, α-isocyanoacetamides, Maleic anhydrideYb(OTf)₃TolueneNot specified20-92% mdpi.com

The advantages of microwave-assisted synthesis are most evident when compared directly with conventional heating methods for analogous heterocyclic systems. The following table provides a comparison, illustrating the significant improvements in reaction time and yield.

Reaction TypeMicrowave (MW) ConditionsConventional (Thermal) ConditionsReference
Quinolinone SynthesisTime: 10 s Yield: 33-45%Time: 4 h Yield: Lower rsc.org
Pyridine Derivative SynthesisTime: 10-15 min Yield: ~10-15% higherTime: 6-15 h Yield: Lower rsc.org
Pyrrole Synthesis (Paal-Knorr)Time: Minutes Yield: HigherTime: >12 h Yield: Lower pensoft.netpensoft.net
Pyrazole (B372694) SynthesisTime: 6 min Yield: 70-98%Time: 24 h Yield: 70-79% tandfonline.com
Pyrimidine (B1678525) SynthesisTime: 21-29 min Yield: 73-82%Time: 5-6.5 h Yield: 54-65% researchgate.net

Atom Economy Considerations in Pyrrolo[3,4-b]pyridine Derivative Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. Multicomponent reactions (MCRs) are exemplary in this regard, as they combine three or more starting materials in a single operation to form a complex product, often with minimal or no by-products. mdpi.comnih.gov This approach is highly advantageous as it reduces reaction steps, minimizes waste, and saves time and resources. nih.gov

The synthesis of the pyrrolo[3,4-b]pyridine scaffold has been effectively achieved using highly atom-economical MCR strategies. mdpi.comsemanticscholar.org A prominent example is the one-pot synthesis of pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu three-component reaction (UZ-3CR) coupled with a subsequent cascade process. mdpi.commdpi.com In this sequence, an aldehyde, an amine, and an α-isocyanoacetamide react to form a 5-aminooxazole intermediate. mdpi.commdpi.com This intermediate then undergoes a cascade of reactions—including an aza-Diels-Alder cycloaddition with maleic anhydride, N-acylation, decarboxylation, and dehydration—to construct the final polyheterocyclic product. mdpi.comsemanticscholar.orgmdpi.com

The remarkable efficiency of this methodology lies in the fact that a large number of new carbon-carbon and carbon-nitrogen bonds are formed in a single pot. semanticscholar.org The only molecules lost in the entire sequence are one molecule of water and one molecule of carbon dioxide. semanticscholar.orgmdpi.com This results in a very high atom economy, with studies reporting values around 88-90% for the synthesis of certain fluorinated-pyrrolo[3,4-b]pyridin-5-ones. mdpi.com The process demonstrates a green and sustainable approach to constructing complex molecular architectures. semanticscholar.org

The table below illustrates the atom economy of the Ugi-Zhu/cascade reaction for the synthesis of a representative pyrrolo[3,4-b]pyridin-5-one analog.

Reaction InputsReaction Outputs
Starting Materials:
  • Aldehyde (R¹CHO)
  • Amine (R²NH₂)
  • α-Isocyanoacetamide
  • Maleic Anhydride
  • Desired Product:
  • Pyrrolo[3,4-b]pyridin-5-one derivative
  • By-products:
  • Carbon Dioxide (CO₂)
  • Water (H₂O)
  • Preclinical Biological Activity Profiling of 5h,6h,7h Pyrrolo 3,4 B Pyridin 2 Amine Derivatives

    In Vitro Pharmacological Investigations

    The pyrrolo[3,4-b]pyridine core and its isomers serve as versatile scaffolds in medicinal chemistry, leading to the development of derivatives with a wide range of biological activities. These activities are primarily explored through in vitro pharmacological investigations, including enzyme inhibition assays, receptor modulation studies, and assessments of antiproliferative and antimicrobial effects.

    Derivatives based on the pyrrolopyridine and related pyrrolopyrimidine scaffolds have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

    Studies on the related 7H-pyrrolo[2,3-d]pyrimidine scaffold have shown significant inhibitory activity against several kinases. For instance, certain derivatives of this class are effective inhibitors of p21-activated kinase 4 (PAK4), a kinase linked to multiple cancers. nih.gov Molecular modeling has indicated that these compounds act as ATP-competitive inhibitors, forming key hydrogen bonds within the kinase's active site. nih.gov Other derivatives of the 7H-pyrrolo[2,3-d]pyrimidine core have been developed as potent and selective inhibitors of Protein Kinase B (PKB, also known as Akt), a central node in cell survival signaling pathways. nih.gov These inhibitors demonstrated nanomolar potency and high selectivity for PKB over other closely related kinases. nih.gov Further research into this scaffold has yielded inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases (PfCDPKs), with some compounds showing promising activity against PfCDPK1 and PfCDPK4, key targets for developing transmission-blocking antimalarial drugs. nih.gov

    The isomeric pyrazolo[3,4-b]pyridine scaffold has also been explored for kinase inhibition. Derivatives of this structure have been synthesized and found to inhibit Cyclin-Dependent Kinases 2 and 9 (CDK2 and CDK9), enzymes that play a pivotal role in cell cycle regulation. nih.gov Additionally, 7H-pyrrolo[2,3-d]pyrimidin derivatives have been identified as potent, selective dual inhibitors of c-Met and Axl kinases, which are implicated in tumor proliferation and metastasis. nih.gov One optimized compound, 22a , showed IC₅₀ values of 1 nM against c-Met and 10 nM against Axl. nih.gov

    Table 1: Kinase Inhibition by Pyrrolopyridine-Related Scaffolds This table is interactive. Users can sort columns by clicking on the headers.

    Scaffold/Derivative Target Kinase Reported Activity (IC₅₀) Source(s)
    Pyrazolo[3,4-b]pyridine 9a CDK2 1.630 µM nih.gov
    Pyrazolo[3,4-b]pyridine 9a CDK9 0.262 µM nih.gov
    Pyrazolo[3,4-b]pyridine 14g CDK2 0.460 µM nih.gov
    Pyrazolo[3,4-b]pyridine 14g CDK9 0.801 µM nih.gov
    7H-pyrrolo[2,3-d]pyrimidine 22a c-Met 1 nM nih.gov
    7H-pyrrolo[2,3-d]pyrimidine 22a Axl 10 nM nih.gov
    7H-pyrrolo[2,3-d]pyrimidines PfCDPK4 0.210–0.530 µM nih.gov

    While kinase inhibition is a major focus, other enzymes have also been targeted. For example, derivatives of imidazo[1,2-a]pyrimidine (B1208166) have been developed as potent and selective inhibitors of Dipeptidyl Peptidase-4 (DPP4), an enzyme involved in glucose metabolism and a key target for type 2 diabetes therapies. acs.org

    The structural features of pyrrolo[3,4-b]pyridine derivatives make them suitable candidates for modulating the activity of G-protein coupled receptors (GPCRs). A patent has described a series of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one derivatives as allosteric modulators of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR). google.com The M4 receptor is a target for treating neurological disorders like schizophrenia and Parkinson's disease. google.comnih.gov

    Specifically, efforts to develop novel M4 positive allosteric modulators (PAMs) led to the discovery of tricyclic cores related to the pyrrolopyridine scaffold, which displayed low nanomolar potency against the human M4 receptor. nih.gov

    In a different GPCR context, derivatives of pyrrolo[3,4-b]pyridin-7(6H)-one have been identified as potent antagonists for the Melanin Concentrating Hormone Receptor 1 (MCH-R1). nih.gov MCH-R1 is implicated in the regulation of energy balance, making its antagonists potential therapeutic agents for obesity. nih.gov A systematic structure-activity relationship (SAR) study led to the identification of 2-[(4-fluorophenyl)thio] derivative 7b as a highly potent MCH-R1 antagonist with favorable pharmacokinetic properties. nih.gov

    Table 2: Receptor Modulation by Pyrrolo[3,4-b]pyridine Derivatives This table is interactive. Users can sort columns by clicking on the headers.

    Derivative Scaffold Target Receptor Modulatory Activity Source(s)
    6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one M4 mAChR Allosteric Modulator google.com
    Pyrido[3′,2′:4,5]furo[3,2-d]pyrimidin-4-amine M4 mAChR Positive Allosteric Modulator (PAM) nih.gov

    Consistent with their activity as kinase inhibitors, many pyrrolopyridine and pyrrolopyrimidine derivatives exhibit anti-proliferative effects in various cancer cell lines. The inhibition of kinases like PKB, CDKs, and c-Met disrupts signaling pathways that are essential for cancer cell growth and survival.

    Two series of pyrazolo[3,4-b]pyridine derivatives were evaluated for their anti-cancer potency against HeLa (cervical cancer), MCF7 (breast cancer), and HCT-116 (colon cancer) cell lines. nih.gov Compound 9a showed the highest activity against HeLa cells, while compound 14g was most potent against MCF7 and HCT-116 cells, with IC₅₀ values comparable to the standard chemotherapeutic agent doxorubicin. nih.gov These compounds were found to arrest the cell cycle and induce apoptosis in the cancer cells. nih.gov

    Furthermore, selective inhibitors of PKB based on a 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide scaffold strongly inhibited the growth of human tumor xenografts. nih.gov Similarly, the dual c-Met/Axl inhibitor 22a demonstrated superior anti-tumor proliferation activity across a range of solid tumors in preclinical models. nih.gov

    Table 3: Anti-proliferative Activity of Pyrazolo[3,4-b]pyridine Derivatives This table is interactive. Users can sort columns by clicking on the headers.

    Compound Cell Line Anti-proliferative Activity (IC₅₀) Source(s)
    9a HeLa 2.59 µM nih.gov
    14g MCF7 4.66 µM nih.gov
    14g HCT-116 1.98 µM nih.gov
    Doxorubicin (Ref.) HeLa 2.35 µM nih.gov
    Doxorubicin (Ref.) MCF7 4.57 µM nih.gov

    The pyrrolo[3,4-b]pyridine scaffold has also yielded compounds with significant antimicrobial and antiviral properties. A derivative, 6-(p-ethylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7-dione , was studied for its in vitro activity against RNA-containing influenza viruses. nih.gov The results indicated that the compound possesses significant antiviral activity against both influenza A and B viruses at concentrations that were not cytotoxic to host cells. nih.gov

    Derivatives of the isomeric 5H-pyrrolo[1,2-a]imidazole scaffold have been synthesized as quaternary salts and screened for antimicrobial activity. nih.gov Of the compounds tested, fifteen showed antibacterial and antifungal activity. nih.gov One derivative, compound 6c , displayed a broad spectrum of action against Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Cryptococcus neoformans, with Minimum Inhibitory Concentrations (MIC) as low as 4 µg/mL. nih.gov

    The broader pyrrolopyrimidine scaffold has also been a source of antiviral agents. 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines have been identified as promising antiviral agents against flaviviruses, including Zika virus (ZIKV). mdpi.com Other related heterocyclic systems, such as epoxybenzooxocino[4,3-b]pyridine derivatives, have been tested for activity against SARS-CoV-2. mdpi.com

    Table 4: Antimicrobial Activity of 5H-pyrrolo[1,2-a]imidazole Derivative 6c This table is interactive. Users can sort columns by clicking on the headers.

    Microorganism Activity (MIC) Source(s)
    Staphylococcus aureus 4 µg/mL nih.gov
    Escherichia coli 4 µg/mL nih.gov
    Klebsiella pneumoniae 4 µg/mL nih.gov
    Acinetobacter baumannii 4 µg/mL nih.gov

    Cell-Based Functional Assays

    Beyond direct enzyme inhibition or receptor binding, cell-based functional assays provide crucial information on the mechanism of action of new chemical entities within a cellular context.

    Necroptosis is a form of programmed cell death that, unlike apoptosis, proceeds in a pro-inflammatory manner. It is implicated in various inflammatory diseases, neurodegenerative conditions, and some cancers. nih.gov The development of necroptosis inhibitors is therefore an active area of research.

    A series of 6,7-dihydro-5H-pyrrolo[1,2-b] nih.govnih.govnih.govtriazole derivatives have been reported as potent necroptosis inhibitors. nih.gov The representative compound from this series, compound 26 , displayed potent anti-necroptotic activity in both human and mouse cellular assays. nih.gov Further investigation revealed that these compounds function by inhibiting Receptor-Interacting Protein Kinase 1 (RIPK1), a key enzyme in the necroptosis pathway. nih.gov Molecular docking studies showed that compound 26 effectively binds to an allosteric pocket of RIPK1, acting as a type III inhibitor. nih.gov These findings highlight the potential of pyrrole-fused heterocyclic systems as a source of lead compounds for developing novel necroptosis inhibitors. nih.gov

    Modulation of Intracellular Signaling Pathways

    Extensive literature searches did not yield specific studies detailing the modulation of intracellular signaling pathways by derivatives of the compound 5H,6H,7H-pyrrolo[3,4-b]pyridin-2-amine. Research on the direct impact of this specific pyrrolopyridine isomer and its derivatives on cellular signaling cascades appears to be limited or not publicly available.

    However, the broader class of pyrrolopyridines has been the subject of significant investigation, with various isomers demonstrating notable activity against key components of intracellular signaling networks. These findings, while not directly pertaining to the this compound scaffold, offer a valuable contextual framework for the potential biological activities of this class of compounds.

    Research into related pyrrolopyridine structures has revealed inhibitory activity against several critical signaling kinases. For instance, derivatives of the isomeric pyrrolo[2,3-d]pyrimidine scaffold have been identified as potent inhibitors of Protein Kinase B (Akt), a central node in the PI3K/Akt/mTOR pathway that governs cell growth, proliferation, and survival. nih.gov Inhibition of this pathway is a key strategy in cancer therapy.

    Furthermore, other pyrrolopyridine-based compounds have been shown to target different kinase families. For example, certain derivatives have demonstrated inhibitory effects on Janus kinases (JAKs), which are crucial for cytokine signaling and immune responses. nih.gov Additionally, some have been investigated as inhibitors of p21-activated kinase 4 (PAK4), a protein involved in cytoskeletal dynamics and cell migration. nih.gov

    In the context of programmed cell death, derivatives of the related 6,7-dihydro-5H-pyrrolo[1,2-b] nih.govnih.govnih.govtriazole have been developed as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis. nih.gov

    While these examples highlight the potential for pyrrolopyridine scaffolds to modulate critical intracellular signaling pathways, it is imperative to note that these findings are not directly applicable to this compound derivatives. The specific arrangement of nitrogen atoms and the fusion of the pyrrole (B145914) and pyridine (B92270) rings in this particular isomer will dictate its unique chemical properties and biological targets. Without dedicated research on this compound and its analogs, any discussion of their effects on intracellular signaling remains speculative.

    Referenced Compound Classes and Their Targets

    Compound ClassTarget Pathway/ProteinReference
    Pyrrolo[2,3-d]pyrimidine derivativesPI3K/Akt/mTOR (via Akt inhibition) nih.gov
    Pyrrolopyridine derivativesJanus Kinase (JAK) nih.gov
    7H-Pyrrolo[2,3-d]pyrimidine derivativesp21-activated kinase 4 (PAK4) nih.gov
    6,7-dihydro-5H-pyrrolo[1,2-b] nih.govnih.govnih.govtriazole derivativesNecroptosis (via RIPK1 inhibition) nih.gov
    Pyrrolo[3,4-b]pyridin-5-one derivativesPotential αβ-tubulin interaction nih.gov

    In-depth Analysis of this compound: Unraveling its Biological Impact

    A comprehensive review of the existing scientific literature reveals a significant gap in the understanding of the specific chemical compound this compound. Despite the growing interest in the broader family of pyrrolopyridine derivatives for their potential therapeutic applications, dedicated research into the mechanism of action and molecular targets of this particular molecule is not publicly available.

    The pyrrolopyridine scaffold is a recognized pharmacophore, forming the core structure of various compounds investigated for their biological activities, including as kinase inhibitors for cancer therapy. nih.govnih.gov However, the specific arrangement of atoms and functional groups in this compound distinguishes it from its more studied relatives, such as the pyrrolo[3,4-b]pyridin-5-ones and 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. nih.govnih.gov

    This report aims to address the current state of knowledge regarding this compound, focusing on the elucidation of its mechanism of action. Due to the absence of direct research on this compound, this article will highlight the areas where data is needed to build a scientific profile.

    Elucidation of Mechanism of Action and Molecular Target Identification

    Target Deconvolution Strategies

    Biochemical and Biophysical Characterization of Ligand-Target Interactions

    To understand how this compound interacts with potential protein targets, a suite of biochemical and biophysical assays would be necessary. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and thermal shift assays could provide quantitative data on binding affinity, thermodynamics, and target engagement. Without experimental data, no such characterization can be reported.

    Proteomic Profiling for Off-Target Binding Analysis

    In addition to its primary target, a compound may bind to other proteins, leading to off-target effects. Chemical proteomics approaches, such as affinity chromatography coupled with mass spectrometry, would be required to identify the full spectrum of proteins that interact with this compound within a cellular context. Currently, no proteomic profiling data for this compound has been published.

    Once a primary target is identified, the next step is to elucidate the downstream consequences of this interaction.

    Mechanistic Pathways of Biological Efficacy

    Modulation of Key Regulatory Enzymes and Receptors

    Many drugs exert their effects by modulating the activity of key enzymes or receptors. For instance, related pyrrolopyridine derivatives have been shown to inhibit kinases. nih.govnih.gov Research would be needed to determine if this compound has any inhibitory or activating effects on specific enzymes or receptors.

    Downstream Signaling Cascade Analysis

    The modulation of a target protein typically initiates a cascade of signaling events within the cell. Techniques such as western blotting and phospho-proteomics would be used to analyze changes in the phosphorylation status of key signaling proteins following treatment with this compound. This would reveal the specific signaling pathways affected by the compound. No such studies are currently available.

    Interference with Fundamental Cellular Processes

    Ultimately, the molecular interactions and signaling pathway modulations of a compound translate into effects on fundamental cellular processes such as cell proliferation, apoptosis, or differentiation. Cell-based assays would be essential to determine the ultimate biological impact of this compound.

    Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

    Design and Synthesis of Analogs for SAR Exploration

    The systematic exploration of SAR requires the synthesis of a library of analogs where specific parts of the molecule are methodically varied. For the pyrrolo[3,4-b]pyridine scaffold, multicomponent reactions (MCRs) have proven to be a highly effective strategy for generating molecular diversity from simple starting materials in a single step. nih.gov

    One prominent synthetic route is a one-pot cascade process that begins with an Ugi three-component reaction (Ugi-3CR). nih.gov This is followed by a sequence of intramolecular reactions, including an aza Diels-Alder cycloaddition, N-acylation, and subsequent aromatization through decarboxylation and dehydration, to construct the final polysubstituted pyrrolo[3,4-b]pyridin-5-one core. nih.gov This method is particularly advantageous for SAR studies as it allows for the introduction of diverse substituents by simply changing the initial aldehyde, amine, and isocyanide components, providing an efficient "à la carte" synthesis of the heterocyclic system. nih.gov

    For instance, research groups have successfully synthesized panels of pyrrolo[3,4-b]pyridin-5-ones to evaluate their potential as inhibitors of enzymes like dipeptidyldipeptidase-4 (DPP-4) or as cytotoxic agents against various cancer cell lines. nih.gov The versatility of MCRs enables the creation of libraries that can be screened to identify key structural motifs responsible for the desired biological effects. nih.gov

    The biological activity of pyrrolo[3,4-b]pyridine derivatives is highly dependent on the nature and position of their substituents. Studies on pyrrolo[3,4-b]pyridin-5-ones synthesized via the Ugi-based cascade reaction have demonstrated how modifying the inputs (aldehydes and amines) leads to significant differences in cytotoxic potency against human cervical cancer cell lines (SiHa, HeLa, and CaSki). nih.gov

    Analysis of a series of 12 analogs revealed that specific combinations of substituents are required for significant cytotoxic activity. For example, compounds bearing a 4-chlorobenzyl or a 3-ethoxy-4-hydroxybenzyl group, derived from the initial aldehyde, showed notable effects. nih.gov The in silico analysis of these active compounds highlighted the importance of hydrophobic and aromatic moieties, which facilitate strong interactions with the biological target, in this case, the αβ-tubulin protein. nih.gov The presence of six-membered rings within the structure was also identified as a significant framework for activity. nih.gov

    While from a different isomeric family, studies on pyrrolo[3,4-c]pyridines corroborate the principle that substituent changes drastically alter potency. For these related compounds, activity was found to increase with small alkyl chains (ethyl, propyl) at a specific position, whereas larger, bulkier groups like phenyl or cyclopentyl led to a marked loss of potency. nih.gov This underscores the sensitive interplay between substituent size, lipophilicity, and the steric constraints of the target's binding site.

    Table 1: Effect of Substituents on Cytotoxicity of Select Pyrrolo[3,4-b]pyridin-5-one Analogs

    Compound IDR¹ (from Aldehyde)R² (from Amine)Cytotoxic Activity (HeLa cells)
    1a 4-chlorophenyl3-morpholinopropylSignificant
    1b 4-methoxyphenyl3-morpholinopropylModerate
    1c 3-ethoxy-4-hydroxyphenyl3-morpholinopropylSignificant
    1d PhenylBenzylLow
    1e 4-chlorophenylBenzylModerate-High

    Note: This table is a representative summary based on findings from studies on pyrrolo[3,4-b]pyridin-5-ones, illustrating the impact of R-group variations on biological effect. nih.gov

    Many synthetic routes to complex pyrrolo[3,4-b]pyridine derivatives, particularly those employing MCRs with chiral starting materials like amino acids, result in the formation of new stereocenters. Often, these syntheses produce the final compounds as racemic mixtures, containing an equal proportion of both enantiomers. nih.gov

    The biological activity of chiral molecules is frequently stereoselective, meaning one enantiomer may be significantly more potent or have a different pharmacological profile than the other. This is because biological targets, such as enzymes and receptors, are themselves chiral and interact differently with the distinct three-dimensional shapes of each enantiomer.

    In studies on pyrrolo[3,4-b]pyridin-5-ones, the compounds were often synthesized and tested in their racemic form. nih.gov While these studies successfully identified active compounds, they did not differentiate the activity of the individual enantiomers. A full understanding of the SAR would necessitate either the separation of these racemates (chiral resolution) or the development of asymmetric synthesis methods to produce each enantiomer individually. rsc.org Asymmetric synthesis of related heterocyclic cores like pyrazolo[3,4-b]pyridin-6-ones has been achieved using N-heterocyclic carbene catalysis, demonstrating that such stereocontrolled routes are feasible. rsc.org Investigating the stereochemical influence on activity is a critical step in optimizing the therapeutic potential of the pyrrolo[3,4-b]pyridine scaffold.

    Quantitative Structure-Activity Relationship (QSAR) Modeling

    QSAR modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. By identifying key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the potency of novel, untested compounds and guide the design of more effective analogs.

    For a series of pyrrolo[3,4-b]pyridin-5-ones, a QSAR study was conducted to correlate their cytotoxic effects on different cancer cell lines with their structural properties. nih.gov Using specialized software, thousands of molecular descriptors—representing various aspects of molecular composition, size, shape, and electronic properties—were calculated for each analog. nih.gov

    By applying statistical methods, a correlation was established between the half-maximal effective concentration (ED₅₀) and a combination of specific descriptors. The resulting QSAR models were expressed as linear equations. For example, the model for the HeLa cell line showed that activity was influenced by descriptors related to the molecule's mass, specific atom-centered fragments, and 3D-MoRSE descriptors, which encode three-dimensional structural information. nih.gov

    These predictive models are invaluable for compound optimization. They allow researchers to virtually screen new designs of pyrrolo[3,4-b]pyridine derivatives, prioritizing the synthesis of those predicted to have the highest potency. This rational design approach conserves resources and accelerates the discovery of lead candidates. nih.gov

    Table 2: Key Descriptor Classes in a QSAR Model for Pyrrolo[3,4-b]pyridin-5-ones

    Descriptor TypeDescriptionRelevance to Activity Prediction
    Constitutional Descriptors Relate to molecular composition (e.g., molecular weight).Provides a basic understanding of how size influences activity. nih.gov
    Atom-Centered Fragments Counts of specific functional groups or fragments.Identifies key chemical motifs essential for the biological effect. nih.gov
    3D-MoRSE Descriptors Encodes 3D molecular structure based on electron diffraction.Captures the influence of the molecule's overall shape and conformation. nih.gov

    Note: This table summarizes descriptor types found to be significant in QSAR models for pyrrolo[3,4-b]pyridin-5-ones against cancer cell lines. nih.gov

    QSAR models can be developed using either ligand-based or structure-based approaches. When the 3D structure of the biological target is known, structure-based methods like molecular docking can be employed.

    In the case of the pyrrolo[3,4-b]pyridin-5-one series, a structure-based approach was used by performing molecular docking studies with αβ-tubulin as the target protein. nih.gov This technique simulates the binding of each compound into the active site of the protein, predicting the most likely binding pose and estimating the strength of the interaction. The docking results revealed that the most active compounds formed strong hydrophobic interactions with the target, emphasizing the role of their hydrophobic-aromatic moieties in binding affinity. nih.gov

    From these docking poses, a ligand-based pharmacophore model was also developed. nih.gov A pharmacophore represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with the target receptor and elicit a biological response. This model serves as a 3D query for screening virtual libraries to find new, structurally diverse molecules that fit the pharmacophore and are therefore potential candidates for exhibiting the same biological activity. nih.gov

    In-depth Analysis of "5H,6H,7H-pyrrolo[3,4-b]pyridin-2-amine" in Computational Chemistry Remains a Niche Area of Research

    The broader class of pyrrolo[3,4-b]pyridines has been the subject of some computational investigation, particularly in the context of designing novel therapeutic agents. However, these studies have predominantly centered on derivatives with different substitution patterns, such as the pyrrolo[3,4-b]pyridin-5-ones. These analyses have provided insights into potential ligand-target interactions and have been instrumental in the synthesis and evaluation of new compounds. For instance, research on functionalized pyrrolo[3,4-b]pyridine derivatives has included docking studies to explore their interactions with biological targets like DNA. researchgate.net Similarly, in silico studies of pyrrolo[3,4-b]pyridin-5-ones have been conducted to propose ligand-based pharmacophore models and to understand their binding with targets such as αβ-tubulin. nih.gov

    The exploration of related scaffolds like pyrazolo[3,4-b]pyridines through computer-aided drug design has also been a fruitful area of research, leading to the synthesis and evaluation of novel kinase inhibitors. nih.gov Furthermore, virtual screening campaigns have been successfully employed for various heterocyclic cores, including imidazo[1,2-a]pyridines and 2-aryl-4-aminoquinazolines, to identify and optimize new hit series for diseases such as leishmaniasis and Chagas disease. nih.govnih.gov These examples highlight the power of computational approaches in modern drug discovery.

    However, the specific structural features of This compound , namely the saturated pyrrolo ring and the amine substituent at the 2-position of the pyridine (B92270) ring, appear to be underrepresented in current computational chemistry literature. The absence of dedicated studies means that specific data on its binding modes, potential therapeutic targets, conformational dynamics, and its role in compound library design are not available.

    While general principles of computational chemistry and cheminformatics are applicable to any molecule, a detailed, evidence-based article as requested cannot be generated without specific research findings. The scientific community has yet to publish in-depth computational analyses focused solely on This compound .

    Computational Chemistry and Cheminformatics in Pyrrolo 3,4 B Pyridin 2 Amine Research

    Advanced Cheminformatics for Compound Library Design

    Chemical Space Exploration and Diversity Analysis

    The exploration of the chemical space surrounding the 5H,6H,7H-pyrrolo[3,4-b]pyridin-2-amine scaffold is a critical step in identifying novel derivatives with therapeutic potential. This process involves the generation of large virtual libraries of related compounds by systematically modifying the core structure. The pyrrolo[3,4-b]pyridine core is considered a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. researchgate.net

    The diversity of these virtual libraries can be assessed using various molecular descriptors, such as molecular weight, lipophilicity (logP), and topological polar surface area (TPSA). By analyzing the distribution of these properties, researchers can ensure that a wide and relevant area of chemical space is being explored, increasing the probability of identifying compounds with desirable biological and physicochemical properties. For instance, in the broader class of pyrrolopyridines, modifications at different positions on the pyrrole (B145914) and pyridine (B92270) rings have been shown to significantly influence biological activity. nih.gov

    The strategic fusion of a pyrazole (B372694) moiety with a pyridine ring to create pyrazolo[3,4-b]pyridines, which are analogues of the purine (B94841) structure, has been a promising strategy for discovering new biologically active systems. researchgate.net This highlights the importance of exploring diverse heterocyclic systems related to the core scaffold. The insights gained from the structure-activity relationship (SAR) studies of related series, such as 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, can inform the design of new this compound derivatives with potentially enhanced potency and selectivity. nih.gov

    In Silico ADME Prediction

    The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a crucial application of computational chemistry in drug discovery. In silico ADME models provide early indications of a compound's potential pharmacokinetic profile, helping to prioritize candidates for synthesis and experimental testing. For this compound, various computational tools can be employed to predict its drug-likeness.

    Absorption: Parameters such as Caco-2 cell permeability and human intestinal absorption (HIA) are predicted to assess oral bioavailability. For similar heterocyclic compounds, in silico models have been used to predict their ability to cross the gastrointestinal tract. mdpi.com

    Distribution: Predictions of plasma protein binding and blood-brain barrier (BBB) penetration are vital. The ability of a compound to reach its target in vivo is a key determinant of its efficacy. Computational tools like QikProp are often used to evaluate these parameters for novel compounds. mdpi.com

    Metabolism: The metabolic stability of a compound is a critical factor. In silico methods can predict the likelihood of a compound being a substrate for major cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of most drugs. For instance, studies on pyridine-based pyrrolo[2,3-d]pyrimidine analogs have shown that the unsubstituted pyridine scaffold can be a metabolic soft spot, leading to instability in liver microsomes. mdpi.com

    While specific in silico ADME data for this compound is not extensively published, predictions for structurally related compounds provide valuable insights. For example, in a study of pyrimidine (B1678525) and pyridine derivatives, in silico ADME predictions were conducted to assess their drug-like properties. nih.gov These studies often evaluate compliance with Lipinski's rule of five and other drug-likeness filters.

    Below is a hypothetical in silico ADME prediction table for this compound, based on computational models commonly used in drug discovery.

    PropertyPredicted ValueInterpretation
    Molecular Weight135.16 g/mol Compliant with Lipinski's Rule (<500)
    logP1.2Optimal for cell permeability
    H-bond Donors2Compliant with Lipinski's Rule (<5)
    H-bond Acceptors3Compliant with Lipinski's Rule (<10)
    TPSA51.9 ŲGood potential for oral bioavailability
    Caco-2 PermeabilityModerate to HighLikely good intestinal absorption
    BBB PermeabilityLow to ModeratePotential for CNS or non-CNS targets
    CYP2D6 InhibitorUnlikelyLow risk of drug-drug interactions
    Human Oral Absorption>80%High potential for oral bioavailability

    This table is generated for illustrative purposes based on the structure of this compound and typical values for similar heterocyclic amines. Actual values would need to be determined through specific computational software.

    The use of such predictive models allows for the early identification of potential liabilities, enabling medicinal chemists to design and synthesize derivatives of this compound with a higher probability of success in preclinical and clinical development.

    Preclinical Pharmacokinetic and Drug Metabolism Studies Non Human Models

    Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

    The ADME profile of a drug candidate determines its concentration and duration of action in the body, which are fundamental to its efficacy and safety.

    In Vitro Metabolic Stability (e.g., Liver Microsomes)

    In vitro metabolic stability assays, commonly employing liver microsomes, are a primary tool for predicting the in vivo metabolic clearance of a compound. These assays measure the rate at which a compound is metabolized by drug-metabolizing enzymes, primarily cytochrome P450s (CYPs), present in these subcellular fractions.

    Research on various pyrrolopyridine derivatives has demonstrated a wide range of metabolic stabilities. For instance, a study on a series of azine derivatives, which share some structural similarities, showed that several compounds exhibited high metabolic stability in human liver microsomes, with over 97% of the parent compound remaining after incubation. researchgate.net However, two derivatives did undergo slight metabolization, forming an oxidized metabolite. researchgate.net

    Furthermore, studies on pyrrolo[2,3-d]pyrimidine analogs have shown that structural modifications can significantly influence metabolic stability. For example, the introduction of a cyclopropyl (B3062369) group or a tetrahydropyran (B127337) (THP) moiety in one series of compounds led to improved metabolic stability. dundee.ac.uk The strategic incorporation of fluorine atoms into the pyrrolo[3,4-b]pyridin-5-one scaffold has also been noted as a method to enhance metabolic stability. mdpi.com

    Table 1: In Vitro Metabolic Stability of Representative Pyrrolopyridine Derivatives in Human Liver Microsomes

    Compound ClassDerivative/Modification% Parent Compound RemainingReference
    Azine DerivativesCompounds 19a, 19b, 21a>99.9% researchgate.net
    Azine DerivativesCompounds 33b, 38b~98% researchgate.net
    7-Amino-pyrrolo[3,4-c]pyridineCarboxylic acid derivativeGood microsomal stability nih.govmdpi.com
    Pyrrolo[2,3-d]pyrimidineCyclopropyl substitutedImproved metabolic stability dundee.ac.uk
    Pyrrolo[2,3-d]pyrimidineTHP substitutedExcellent metabolic stability dundee.ac.uk

    This table presents data from analogous compounds to illustrate the range of metabolic stabilities observed within the broader class of pyrrolopyridines.

    Plasma Protein Binding Assays

    The extent to which a drug binds to plasma proteins, such as albumin and alpha-1 acid glycoprotein (B1211001), is a critical determinant of its distribution and availability to interact with its therapeutic target. wikipedia.org Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion. wikipedia.org

    For basic compounds like 5H,6H,7H-pyrrolo[3,4-b]pyridin-2-amine, binding to alpha-1 acid glycoprotein is particularly relevant. Studies on related pyrrolopyridine derivatives have shown varied plasma protein binding characteristics. For example, certain 4-sulfonylobenzyl-pyrrolo[3,4-c]pyridine-2-carboxamide derivatives exhibited moderate binding to mouse plasma proteins, at approximately 90%. nih.gov In contrast, another pyrrolo[3,4-c]pyridine derivative, developed as a GPR119 agonist, displayed high plasma protein binding, which ultimately hindered the in vivo assessment of its antidiabetic efficacy. nih.gov

    Table 2: Plasma Protein Binding of Representative Pyrrolopyridine Derivatives

    Compound ClassSpecies% Plasma Protein BoundReference
    4-Sulfonylobenzyl-pyrrolo[3,4-c]pyridine-2-carboxamidesMouse~90% nih.gov
    Pyrrolo[3,4-c]pyridine GPR119 agonist (Derivative 8a)Not specifiedHigh nih.gov

    This table includes data from related pyrrolopyridine derivatives to provide context on potential plasma protein binding properties.

    Metabolite Identification and Profiling

    Identifying the metabolic pathways and the resulting metabolites is crucial for understanding a drug's clearance mechanisms and for assessing the potential for active or reactive metabolites.

    Pathways of Biotransformation of this compound Derivatives

    The biotransformation of pyrrolopyridine derivatives can occur through various enzymatic reactions, primarily oxidation, hydrolysis, and conjugation. The specific pathways are highly dependent on the compound's structure.

    For some azine derivatives, a minor degree of metabolism was observed, leading to the formation of an oxidized derivative (M1). researchgate.net In a more detailed study of a 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivative, metabolite identification in rat and human microsomes revealed that the primary metabolic routes were oxidation of an attached cyclopentyl ring in rats, and demethylation of a sulfonamide group in higher species.

    In the case of 4-amino-4-benzylpiperidines attached to a 7H-pyrrolo[2,3-d]pyrimidine scaffold, in vivo metabolism was significant enough to cause rapid clearance and low oral bioavailability, although the specific metabolites were not detailed in the available summary. nih.gov

    Impact of Metabolites on Biological Activity

    The metabolites of a parent drug can have different pharmacological profiles. They may be inactive, possess similar activity, have a different spectrum of activity, or even be responsible for adverse effects. Currently, there is a lack of specific published data on the biological activity of metabolites of this compound or its close derivatives. General principles of drug metabolism suggest that the formation of metabolites can lead to a termination of the pharmacological effect if they are inactive, or a prolonged or altered effect if they are active.

    Future Research Trajectories and Broader Therapeutic Implications

    Strategic Development of Novel Pyrrolo[3,4-b]pyridin-2-amine Based Therapeutics

    The future development of therapeutics derived from the 5H,6H,7H-pyrrolo[3,4-b]pyridin-2-amine core will likely hinge on advanced and efficient chemical synthesis methods coupled with rational drug design. The goal is to create libraries of novel derivatives that can be screened against a wide array of disease targets.

    Modern synthetic strategies, such as multi-component reactions (MCRs), offer a powerful platform for generating diverse molecular structures in a highly efficient, one-pot manner. nih.gov The Ugi-Zhu three-component reaction (UZ-3CR), for instance, has been successfully employed to create complex pyrrolo[3,4-b]pyridin-5-ones, demonstrating the adaptability of the scaffold for rapid chemical library synthesis. mdpi.comnih.gov Applying similar MCR approaches to the This compound backbone would enable the systematic modification of its structure, allowing for the fine-tuning of its pharmacological properties.

    A primary focus for these new derivatives will be the inhibition of protein kinases. Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. youtube.com The pyrrolopyridine scaffold has already proven to be effective in targeting kinases. nih.gov The strategic development of novel inhibitors would involve:

    Structure-Based Drug Design (SBDD): Utilizing computational docking and molecular modeling to design molecules that fit precisely into the ATP-binding site of specific kinases. nih.gov

    Ligand-Based Drug Design (LBDD): Analyzing the structure-activity relationships (SARs) of existing kinase inhibitors to inform the design of new, more potent, and selective compounds. nih.govnih.gov

    Target Diversification: While kinases are a major target class, related pyrrolopyridine structures have shown promise as antiviral agents (including against HIV and SARS-CoV-2), antidiabetic agents, and treatments for vascular diseases, opening multiple avenues for therapeutic application. nih.govmdpi.comgoogle.com

    The table below summarizes the therapeutic potential of the broader pyrrolopyridine scaffold, indicating promising research directions for derivatives of This compound .

    Therapeutic AreaTarget Class/MechanismExample from Related ScaffoldsReference
    Oncology Kinase Inhibition (e.g., FMS, BRAF)Pexidartinib, Vemurafenib nih.gov
    Infectious Disease Viral Fusion Inhibition (RSV), Integrase Inhibition (HIV)RSV Fusion Inhibitors, HIV Integrase Inhibitors nih.gov
    Metabolic Disease Aldose Reductase (AR) InhibitionAlkanoic acid derivatives of pyrrolo[3,4-c]pyridine-1,3-dione nih.gov
    Neurological Disorders LIMK InhibitionTetrahydropyrazolo[3,4-c]pyridine-5-carboxamides acs.org
    Inflammatory Disease Kinase InhibitionPyrrolo[3,2-c]pyridine derivatives targeting FMS kinase nih.gov

    Integration of Omics Data for Systems-Level Understanding

    To fully unlock the therapeutic potential of This compound derivatives, a shift from single-target analysis to a holistic, systems-level approach is essential. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—provides a comprehensive view of how these compounds affect biological systems. nih.govmdpi.com This approach is critical for identifying novel drug targets, discovering predictive biomarkers, and understanding mechanisms of action and resistance. nih.govnih.gov

    An integrated omics strategy for this compound class would involve several layers of analysis:

    Target Identification and Validation: Using proteomic and transcriptomic profiling to identify the cellular proteins and pathways that interact with the compounds, thereby confirming intended targets and revealing potential new ones. mdpi.com

    Biomarker Discovery: Integrating genomic and clinical data to find genetic markers that predict a patient's response to a specific drug, paving the way for personalized medicine. researchgate.net

    Mechanism of Action Elucidation: Combining transcriptomics, proteomics, and metabolomics to map the downstream effects of target engagement, providing a detailed picture of the drug's functional impact. nih.gov

    Predictive Modeling: Employing artificial intelligence (AI) and machine learning algorithms to analyze complex multi-omics datasets, uncovering hidden patterns that can predict drug efficacy and toxicity with greater accuracy. researchgate.net

    The following table outlines how different omics technologies can be applied to accelerate the development of therapeutics based on the This compound scaffold.

    Omics LayerApplication in Drug DiscoveryPotential Insights for Pyrrolopyridine DerivativesReference
    Genomics Identify genetic mutations influencing drug response.Discover patient populations most likely to benefit from a specific kinase inhibitor. mdpi.compharmalex.com
    Transcriptomics Analyze changes in gene expression post-treatment.Understand the cellular pathways modulated by the compound. nih.govmdpi.com
    Proteomics Directly measure drug-protein interactions and changes in protein levels.Confirm on-target activity and identify off-target effects. nih.govplos.org
    Metabolomics Profile changes in small-molecule metabolites.Assess the downstream functional consequences of target inhibition on cellular metabolism. nih.govpharmalex.com

    Collaborative Research Initiatives in Drug Discovery

    The complexity and cost of modern drug discovery necessitate a collaborative approach. The development of novel therapeutics from the This compound family will be significantly accelerated through partnerships that bring together diverse expertise and resources. These collaborations can take several forms:

    Public-Private Partnerships (PPPs): Alliances between academic research institutions and pharmaceutical companies can bridge the gap between basic discovery and clinical development. Academia often excels at novel target identification and early-stage research, while industry provides the resources and experience needed for drug optimization, preclinical testing, and clinical trials. youtube.com

    Open-Source Science and Data Sharing: Initiatives that promote the sharing of chemical probes and screening data can catalyze research across the scientific community. A notable example is the GSK Published Kinase Inhibitor Set (PKIS), which made hundreds of kinase inhibitors available to academic researchers to foster new discoveries. collaborativedrug.com Adopting a similar open-access model for a library of This compound derivatives could rapidly expand the understanding of their biological activities.

    Consortia and Informatics Platforms: The formation of research consortia focused on specific disease areas or target classes can pool knowledge and avoid redundant efforts. Furthermore, the use of shared informatics platforms, such as the Collaborative Drug Discovery (CDD) Vault, allows research teams to securely manage and analyze chemical and biological data in a collaborative environment, streamlining the structure-activity relationship analysis that is central to medicinal chemistry. collaborativedrug.com

    Ultimately, the journey of a new chemical entity from a laboratory concept to a clinical therapeutic is a multidisciplinary endeavor. By fostering collaboration between synthetic chemists, computational biologists, pharmacologists, and clinicians, the full therapeutic potential of the This compound scaffold can be explored more efficiently and effectively.

    Q & A

    Q. What are the standard synthetic routes for 5H,6H,7H-pyrrolo[3,4-b]pyridin-2-amine, and how are reaction conditions optimized?

    • Methodological Answer : The synthesis typically involves multi-step condensation and functionalization. For example, bromoaniline derivatives can react with 2,2-dimethylpropanamide under reflux conditions (e.g., methanol, 70°C) to yield intermediates, followed by Boc protection and deprotection steps to achieve the final scaffold . Optimization includes varying solvents (e.g., THF, ethanol), temperature (e.g., 0°C to 105°C), and catalysts (e.g., Pd(PPh₃)₄ for Suzuki coupling) to improve yields, which range from 35% to 90% depending on substituents .

    Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

    • Methodological Answer : 1H NMR and 13C NMR are critical for confirming hydrogen and carbon environments, particularly for distinguishing between tautomeric forms (e.g., 5H vs. 7H configurations). HRMS (electrospray ionization) validates molecular weight with <2 ppm error, ensuring purity. For example, chemical shifts in pyrrolo-pyridine derivatives often appear at δ 7.8–8.2 ppm (aromatic protons) and δ 120–140 ppm (aromatic carbons) .

    Q. How can solubility challenges be addressed during in vitro assays?

    • Methodological Answer : Co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations are recommended to enhance aqueous solubility. Pre-formulation studies using dynamic light scattering (DLS) or HPLC-UV can assess aggregation tendencies. For phosphorylated derivatives (e.g., cyclic phosphate analogs), adjusting buffer pH (6.5–7.4) improves stability .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in spectral data or unexpected reaction outcomes?

    • Methodological Answer : Contradictions often arise from tautomerism or impurities. Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals and confirm connectivity. For unexpected reaction products, LC-MS monitoring at intermediate stages identifies side reactions (e.g., dehalogenation or oxidation). Theoretical frameworks, such as DFT calculations, can predict plausible intermediates and validate experimental observations .

    Q. What strategies are recommended for designing structure-activity relationship (SAR) studies on this scaffold?

    • Methodological Answer : Focus on systematic substitution at positions 3, 5, and 6. For example:
    • Position 5 : Introduce halogen (e.g., iodine) or aryl groups (e.g., naphthyl) to enhance binding affinity.
    • Position 7 : Test cyclic phosphate or hydroxylmethyl modifications to improve metabolic stability.
      Biological evaluation should include kinase inhibition assays (e.g., JAK2/STAT3 pathways) and cytotoxicity profiling (e.g., IC50 in cancer cell lines). SAR data from analogous compounds (e.g., 5-iodo-pyrazolo[3,4-b]pyridines) show IC50 values in the nM-µM range .

    Q. How can factorial design be applied to optimize reaction parameters for this compound?

    • Methodological Answer : Use a 2^k factorial design to evaluate variables like temperature (X₁), catalyst loading (X₂), and solvent polarity (X₃). For example:
    FactorLow Level (-1)High Level (+1)
    X₁70°C105°C
    X₂5 mol%10 mol%
    X₃TolueneEthanol
    Response surface methodology (RSM) identifies optimal conditions (e.g., 90°C, 8 mol% Pd, ethanol:toluene 3:1) to maximize yield .

    Q. What computational tools are suitable for predicting the compound’s interaction with biological targets?

    • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) paired with MD simulations (GROMACS) can model binding modes to ATP-binding pockets. Use crystal structures from RCSB PDB (e.g., 4ZW ligands) for homology modeling. QM/MM calculations assess electronic effects of substituents (e.g., electron-withdrawing groups at position 5) on binding energy .

    Data Contradiction and Theoretical Integration

    Q. How should conflicting biological activity data across cell lines be analyzed?

    • Methodological Answer : Perform meta-analysis using tools like RevMan to quantify heterogeneity (I² statistic). If IC50 varies >10-fold, consider cell-specific factors (e.g., efflux pumps or metabolic enzymes). Validate with isogenic cell lines (e.g., CRISPR-edited for ABC transporters) to isolate mechanism-driven discrepancies .

    Q. What theoretical frameworks guide mechanistic studies of this compound’s bioactivity?

    • Methodological Answer : Link research to kinase inhibition theory (e.g., competitive vs. allosteric binding) or redox cycling hypotheses. For example, electron-deficient pyrrolo-pyridines may act as pro-oxidants, inducing ROS-mediated apoptosis. Validate via fluorescent probes (DCFH-DA for ROS) and Western blotting for oxidative stress markers (e.g., Nrf2, HO-1) .

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